molecular formula C11H11FO3 B13934040 Methyl 6-fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylate

Methyl 6-fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylate

Cat. No.: B13934040
M. Wt: 210.20 g/mol
InChI Key: HZOJRRWNZZPQHS-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylate is a fluorinated benzofuran derivative characterized by a fused bicyclic structure. The compound features a fluorine substituent at the 6-position and a methyl ester group at the 2-position of the dihydrobenzofuran ring. Benzofuran derivatives are of significant interest in medicinal and agrochemical research due to their structural diversity and bioactivity. The fluorine atom in this compound likely enhances its metabolic stability and electronic properties compared to non-fluorinated analogs, making it a candidate for further pharmacological exploration.

Properties

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

IUPAC Name

methyl 6-fluoro-2-methyl-3H-1-benzofuran-2-carboxylate

InChI

InChI=1S/C11H11FO3/c1-11(10(13)14-2)6-7-3-4-8(12)5-9(7)15-11/h3-5H,6H2,1-2H3

InChI Key

HZOJRRWNZZPQHS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C=C(C=C2)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Construction of the Benzofuran Core

One common approach to benzofuran synthesis involves the reaction of substituted phenols with diazo compounds under catalysis. For example, the formation of 3-carboxylate benzofurans can be achieved by reacting phenolic precursors with ethyl 2-diazoacetate catalyzed by tetrafluoroboric acid etherate, followed by dehydration with concentrated sulfuric acid to afford benzofuran derivatives in moderate to good yields (20–73%).

Methylation of the 2-Position

The methyl group at the 2-position of the dihydrobenzofuran ring is typically introduced via coupling reactions. Suzuki coupling using palladium catalysts such as PdCl2(dppf)·CH2Cl2 with methylboronic acid derivatives enables the installation of the methyl substituent with high efficiency (yields up to 70%).

Formation of the Carboxylate Ester Group

The carboxylate ester group is introduced either by esterification of the corresponding carboxylic acid or by direct formation during the benzofuran ring construction using diazoacetate reagents. Hydrolysis and subsequent esterification steps are used to fine-tune the ester functionality.

Representative Synthetic Route

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Formation of benzofuran core Phenol + ethyl 2-diazoacetate, HBF4·OEt2, H2SO4 20–73 Dehydration step critical for ring closure
2 Suzuki coupling (methylation) PdCl2(dppf)·CH2Cl2, methylboronic acid, K3PO4 50–70 Introduces 2-methyl substituent
3 Electrophilic fluorination Selectfluor®, CCl4, sat. NaHCO3 aqueous solution ~85 Selective fluorination at 6-position
4 Esterification/hydrolysis Acid/base hydrolysis, MeOH, KOH or NaOH 77–95 Conversion to methyl carboxylate ester

Detailed Experimental Insights

Benzofuran Core Synthesis

  • Ethyl 2-diazoacetate reacts with phenol derivatives under HBF4·OEt2 catalysis to form 3-carboxylate benzofurans.
  • Dehydration with concentrated sulfuric acid is done carefully to avoid side reactions.
  • Yields vary depending on substituents on the phenol ring.

Methylation via Suzuki Coupling

  • The 2-position methyl group is introduced by coupling the boronic acid derivative with the brominated benzofuran intermediate.
  • PdCl2(dppf)·CH2Cl2 is an effective catalyst at low molar percentages (5 mol%).
  • Reaction is typically conducted in acetonitrile with potassium phosphate as base.
  • Purification by silica gel chromatography yields the methylated benzofuran.

Fluorination

  • Selectfluor® is added to the benzofuran aldehyde intermediate in a biphasic system (CCl4 and saturated sodium bicarbonate).
  • Reaction proceeds at room temperature with high regioselectivity for the 6-position fluorine substitution.
  • The fluorinated product is isolated by extraction and chromatography.

Ester Formation and Hydrolysis

  • The carboxylate ester is formed by esterification of the corresponding acid or directly during ring construction.
  • Hydrolysis under basic conditions (KOH or NaOH in methanol or THF) converts esters to acids or vice versa.
  • Reaction times range from 30 minutes to 48 hours depending on conditions and substrates.

Summary Table of Key Reagents and Conditions

Step Reagents/Conditions Purpose Notes
Benzofuran ring formation Ethyl 2-diazoacetate, HBF4·OEt2, H2SO4 Core ring synthesis Control dehydration to avoid side products
Methylation PdCl2(dppf)·CH2Cl2, methylboronic acid, K3PO4, MeCN 2-methyl group introduction Suzuki coupling, mild conditions
Fluorination Selectfluor®, CCl4, sat. NaHCO3 aq. 6-position fluorination High regioselectivity
Esterification/Hydrolysis KOH or NaOH in MeOH or THF Carboxylate ester formation Reaction time and temp critical

Chemical Reactions Analysis

Methyl 6-fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 6-fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylate involves its interaction with specific molecular targets. The benzofuran ring structure allows it to bind to enzymes and receptors, modulating their activity. The fluorine atom enhances its binding affinity and stability, making it a potent compound in various biological systems . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physical Properties of Selected Benzofuran Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) Key Features References
Methyl 6-fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylate 6-F, 2-Me C₁₂H₁₁FO₃ 222.21 (calc) N/A N/A Fluorine enhances electronegativity; methyl ester stabilizes structure
Methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate 6-OH C₁₀H₁₀O₄ 194.18 1.3 330.4 Hydroxy group enables hydrogen bonding; higher boiling point
Methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate 7-NH₂ C₁₀H₁₁NO₃ 193.20 1.292 (pred) 329.7 (pred) Amino group increases solubility in acidic media; lower molecular weight
Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate 3-NH₂, 5,5-F₂ C₁₁H₁₃F₂NO₃ 269.23 N/A N/A Saturated ring; dual fluorine substituents enhance lipophilicity
Methyl 6-methylbenzofuran-2-carboxylate 6-Me C₁₁H₁₀O₃ 190.20 N/A N/A Methyl substituent increases steric bulk; no hydrogen-bonding capacity

Key Observations

Substituent Effects on Physical Properties: The 6-hydroxy analog (C₁₀H₁₀O₄) exhibits a higher boiling point (~330°C) compared to the amino derivative (~329.7°C), likely due to strong intermolecular hydrogen bonding facilitated by the hydroxyl group . In contrast, the 6-fluoro target compound lacks a hydrogen-bond donor, which may reduce its melting/boiling points relative to the hydroxy analog. The 7-amino derivative (C₁₀H₁₁NO₃) has a lower molecular weight (193.20 vs. 222.21 for the target compound), which may influence its pharmacokinetic properties.

Electronic and Steric Modifications: Fluorine (electron-withdrawing) at the 6-position in the target compound may enhance electrophilic reactivity compared to the 6-methyl analog (electron-donating), which could stabilize the aromatic system .

Hydrogen Bonding and Crystal Packing :

  • The hydroxy derivative’s ability to form hydrogen bonds (as described in ) contrasts with the fluorine-substituted compound, which relies on weaker dipole-dipole interactions. This difference could influence crystal packing and solubility .

Table 2: Functional Group Impact on Bioactivity

Functional Group Compound Example Potential Biological Impact
-F (Fluorine) Target compound Enhanced metabolic stability, electronegativity
-OH (Hydroxyl) 6-hydroxy analog Increased polarity; hydrogen-bonding capacity
-NH₂ (Amino) 7-amino analog Basic character; protonation in acidic environments
-OCH₃ (Methoxy) Metsulfuron methyl ester () Herbicidal activity via acetolactate synthase inhibition

Biological Activity

Methyl 6-fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylate (CAS No. 2102174-78-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H11FNO5C_{11}H_{11}FNO_5 and a molecular weight of 255.2 g/mol. The compound features a benzofuran core, which is known for various pharmacological activities. Its structural characteristics contribute to its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions. For instance, it can be synthesized through the esterification of the corresponding carboxylic acid with methanol in the presence of acid catalysts. This method is efficient and yields high purity products.

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of benzofuran derivatives, including this compound. The compound exhibits significant activity against various bacterial strains. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Anti-inflammatory Activity

Research has also indicated that this compound may possess anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in mouse models, treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study evaluated the in vitro efficacy of this compound against multi-drug resistant strains of bacteria. The findings suggested that this compound could serve as a lead for developing new antibiotics.
  • Case Study on Anti-inflammatory Effects : In another study focusing on chronic inflammatory diseases, the administration of this compound led to improved outcomes in terms of reduced inflammation markers and enhanced healing processes.

Q & A

Q. What are the common synthetic routes for Methyl 6-fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylate, and how are intermediates characterized?

Synthesis typically involves cyclization of fluorinated precursors or modification of dihydrobenzofuran scaffolds. For example, conjugate addition or carboxylation reactions with fluorinated aldehydes (e.g., 5-(dimethoxymethyl)-2-fluorobenzaldehyde derivatives) can yield the core structure . Key intermediates are characterized using 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm regioselectivity and purity. X-ray crystallography (via SHELX programs) is critical for resolving stereochemical ambiguities in dihydrobenzofuran rings .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction is the gold standard. Data collection is followed by structure solution using SHELXD or SHELXS, with refinement in SHELXL. The WinGX suite provides an integrated workflow for small-molecule crystallography, including absorption correction and hydrogen-bonding analysis . For dihydrobenzofuran derivatives, special attention is needed to model torsional angles in the fused ring system.

Q. What spectroscopic techniques are essential for verifying the compound’s identity?

High-resolution 19F^{19}\text{F} NMR is crucial for confirming fluorine substitution patterns, while 13C^{13}\text{C} NMR with DEPT-135 helps identify quaternary carbons in the dihydrobenzofuran ring . IR spectroscopy validates ester (C=O) and ether (C-O-C) functional groups. Mass spectrometry (HRMS-ESI) confirms molecular weight and fragmentation pathways .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystallographic packing of this compound, and how are they analyzed?

Hydrogen-bonding networks in dihydrobenzofurans often dictate polymorphism. Graph set analysis (as per Etter’s formalism) is used to classify motifs like D(2)\text{D}(2) or R22(8)\text{R}_2^2(8). For example, the hydroxyl or ester groups in analogs form intermolecular bonds with fluorine atoms, affecting solubility and stability . SHELXPRO can map these interactions in crystallographic data .

Q. How can researchers resolve contradictions in NMR data caused by dynamic processes (e.g., ring puckering)?

Dynamic NMR (DNMR) or variable-temperature studies are employed to detect ring-flipping or conformational exchange in the dihydrobenzofuran system. For instance, broadening of 1H^{1}\text{H} signals at low temperatures (e.g., -40°C in CDCl3_3) indicates restricted rotation. Line-shape analysis using software like MestReNova quantifies activation energy barriers .

Q. What strategies mitigate challenges in refining twinned or low-resolution crystallographic data for this compound?

Twinning, common in flexible dihydrobenzofurans, is addressed using SHELXL’s TWIN/BASF commands. For low-resolution data (e.g., >1.0 Å), restraints on bond lengths/angles (via AFIX) improve model stability. Complementary techniques like Hirshfeld surface analysis validate intermolecular contacts in poorly resolved regions .

Q. How does fluorine substitution impact electronic properties and reactivity in downstream derivatization?

The electron-withdrawing fluoro group alters the electrophilicity of the ester carbonyl, affecting nucleophilic acyl substitution. Computational methods (DFT) predict charge distribution, while Hammett constants (σm\sigma_m) correlate substituent effects with reaction rates. Experimental validation via kinetic studies (e.g., hydrolysis rates in basic conditions) quantifies these effects .

Methodological Resources

  • Crystallography : SHELX suite (structure solution/refinement), WinGX (data processing) .
  • Hydrogen-Bond Analysis : Graph set theory for pattern classification .
  • Spectroscopy : 19F^{19}\text{F} NMR for fluorine environments, HRMS-ESI for fragmentation .
  • Computational Tools : Gaussian or ORCA for DFT calculations on electronic properties .

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